molecular formula C9H12N4O3 B12940594 (4-Nitro-1H-imidazol-5-yl)(piperidin-1-yl)methanone CAS No. 90521-89-4

(4-Nitro-1H-imidazol-5-yl)(piperidin-1-yl)methanone

Cat. No.: B12940594
CAS No.: 90521-89-4
M. Wt: 224.22 g/mol
InChI Key: KRZNXKVCPFAPKX-UHFFFAOYSA-N
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Description

(5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Nitration: The imidazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Attachment of the Piperidine Group: The nitrated imidazole is then reacted with piperidine in the presence of a suitable coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of (5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in (5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Reduction: The major product formed is the corresponding amine derivative.

    Substitution: Depending on the electrophile used, various substituted imidazole derivatives can be formed.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.

    Industry: It is used in the synthesis of dyes and pigments due to its stable imidazole ring structure.

Mechanism of Action

The mechanism of action of (5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets bacterial enzymes involved in cell wall synthesis, leading to cell lysis.

    Pathways Involved: It disrupts the electron transport chain in bacterial cells, leading to the generation of reactive oxygen species and subsequent cell death.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.

    Tinidazole: Similar to metronidazole, used for treating protozoal infections.

    Ornidazole: Another nitroimidazole with similar antimicrobial properties.

Uniqueness

(5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone is unique due to its piperidine moiety, which enhances its lipophilicity and allows for better cell membrane penetration compared to other nitroimidazole derivatives.

Properties

CAS No.

90521-89-4

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

(5-nitro-1H-imidazol-4-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C9H12N4O3/c14-9(12-4-2-1-3-5-12)7-8(13(15)16)11-6-10-7/h6H,1-5H2,(H,10,11)

InChI Key

KRZNXKVCPFAPKX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(NC=N2)[N+](=O)[O-]

Origin of Product

United States

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